molecular formula C21H16N2O3 B1206369 N-(4-methoxyphenyl)carbamic acid (9-fluorenylideneamino) ester

N-(4-methoxyphenyl)carbamic acid (9-fluorenylideneamino) ester

Cat. No. B1206369
M. Wt: 344.4 g/mol
InChI Key: MCEKMHPPYCOROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)carbamic acid (9-fluorenylideneamino) ester is a member of fluorenes.

Scientific Research Applications

Synthesis and Material Applications

  • Blue-Light-Emitting Polymers : Wong et al. (2005) synthesized soluble copolymers combining fluorene and carbazole derivatives, demonstrating their potential in blue-light-emitting applications. The study found significant shifts in absorption and photoluminescence peaks, indicating potential utility in electronic and photonic devices (Wong et al., 2005).

  • Safety-Catch Nitrogen Protecting Group : Surprenant and Lubell (2006) developed the 9-(4-bromophenyl)-9-fluorenyl group as a novel safety-catch amine protection mechanism. This group was shown to be stable under acidic conditions and could be effectively activated and removed under mild conditions, highlighting its utility in complex organic syntheses (Surprenant & Lubell, 2006).

  • Synthesis of p-Aminobenzoic Acid Diamides : Agekyan and Mkryan (2015) conducted a study involving the reaction of carbamic acid derivatives with anesthesin, leading to the formation of p-aminobenzoic acid diamides. This research contributes to the understanding of the reactivity of carbamic acid derivatives in synthesis processes (Agekyan & Mkryan, 2015).

  • High-Performance Liquid Chromatography Applications : Gatti et al. (1990) used a derivative of carbamic acid as a fluorogenic labeling agent in high-performance liquid chromatography (HPLC) for the analysis of biologically important thiols. This demonstrates the compound's application in analytical chemistry for precise measurements and detections (Gatti et al., 1990).

Chemical Synthesis and Analysis

  • Synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic Acid : Le and Goodnow (2004) synthesized a specific carbamic acid derivative, which is indicative of the compound's versatility in creating complex chemical structures. This research adds to the understanding of carbamic acid derivatives' role in organic synthesis (Le & Goodnow, 2004).

  • X-Ray Powder Diffraction Data : Wang et al. (2017) reported on the x-ray powder diffraction data of a specific carbamic acid derivative, which is crucial for understanding its crystal structure and properties. This type of analysis is essential for material science and pharmaceutical applications (Wang et al., 2017).

properties

Product Name

N-(4-methoxyphenyl)carbamic acid (9-fluorenylideneamino) ester

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

(fluoren-9-ylideneamino) N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C21H16N2O3/c1-25-15-12-10-14(11-13-15)22-21(24)26-23-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3,(H,22,24)

InChI Key

MCEKMHPPYCOROC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)ON=C2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxyphenyl)carbamic acid (9-fluorenylideneamino) ester
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N-(4-methoxyphenyl)carbamic acid (9-fluorenylideneamino) ester
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N-(4-methoxyphenyl)carbamic acid (9-fluorenylideneamino) ester
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N-(4-methoxyphenyl)carbamic acid (9-fluorenylideneamino) ester
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N-(4-methoxyphenyl)carbamic acid (9-fluorenylideneamino) ester

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